1-(4-Bromo-2-chlorobenzyl)pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₄BrClN and a molecular weight of 311.046 g/mol. It is characterized by the presence of a pyrrolidine ring linked to a benzyl group that has both bromine and chlorine substituents on the aromatic ring. This compound is classified as an organic halide and a nitrogen-containing heterocyclic compound, which makes it of interest in various fields including medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers, including research-grade suppliers like AOBChem, which offers it in hydrochloride form with a purity of ≥97% . Its synthesis and characterization are documented in several scientific literature sources, providing insights into its properties and potential applications.
1-(4-Bromo-2-chlorobenzyl)pyrrolidine falls under the classification of:
The synthesis of 1-(4-Bromo-2-chlorobenzyl)pyrrolidine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with pyrrolidine. This reaction is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
1-(4-Bromo-2-chlorobenzyl)pyrrolidine can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyrrolidine ring may undergo oxidation or reduction reactions, allowing for the formation of various derivatives.
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. For instance, substitution reactions may require specific solvents or temperatures to favor nucleophilic attack on the aromatic ring.
The mechanism of action for 1-(4-Bromo-2-chlorobenzyl)pyrrolidine primarily involves its interaction with biological targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. Research indicates that compounds with similar structures have shown potential in inhibiting enzymes related to neurological functions .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
1-(4-Bromo-2-chlorobenzyl)pyrrolidine has several scientific uses:
The synthesis primarily employs SN₂ displacement of halogenated benzyl halides by pyrrolidine. Key approaches include:
Table 1: Comparative Analysis of Nucleophilic Substitution Methods
| Method | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Classical Alkylation | Acetonitrile, 60°C, 12 h | 68–75 | Di-benzylated pyrrolidine |
| Microwave-Assisted | 120°C, 20 min, solvent-free | 92 | <5% |
| Phase-Transfer Catalysis | Benzyl chloride, NaOH(aq), Aliquat-336 | 85 | Hydrolyzed halide |
Palladium-catalyzed cross-couplings enable late-stage diversification of the bromobenzyl moiety:
Table 2: Catalytic Functionalization of the Halogenated Aryl Ring
| Reaction Type | Catalyst System | Key Products | Application Relevance |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 4-Aryl-benzylpyrrolidines | Anticancer scaffolds [1] |
| Buchwald Amination | XPhos-Pd-G2, Cs₂CO₃ | 4-(Dialkylamino)benzylpyrrolidines | Protease inhibitors |
| Ortho Lithiation | n-BuLi/TMEDA | 2-Chloro-3-substituted benzyl | Carboxylic acid precursors |
Solvent polarity and base strength critically influence yields and impurity profiles:
Table 3: Solvent and Base Impact on Reaction Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) | Major Impurity |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 89 | <3% hydrolysis |
| Acetonitrile | DIPEA | 60 | 85 | Di-alkylated (5%) |
| THF | Et₃N | 65 | 78 | Unreacted halide (12%) |
| Toluene | None | 110 | 70 | Di-alkylated (15%) |
Industrial manufacturing faces hurdles in purification due to residual metal catalysts and polar byproducts:
Table 4: Purification Methods and Their Efficiency
| Method | Conditions | Purity (%) | Recovery Yield |
|---|---|---|---|
| Ethanol Recrystallization | Dissolve at 60°C, cool to –20°C | 99.5 | 85% |
| Acid-Base Extraction | 1M HCl/ethyl acetate | 98.2 | 90% |
| Silica Gel Chromatography | Hexane:EtOAc (4:1) | 99.8 | 75% |
Key Compound Data
Summary of 1-(4-Bromo-2-chlorobenzyl)pyrrolidine Characteristics
| Property | Value |
|---|---|
| CAS Number | 935841-15-9 |
| Molecular Formula | C₁₁H₁₃BrClN |
| Molecular Weight | 274.59 g/mol |
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 311.9±27.0 °C at 760 mmHg |
| Flash Point | 142.5±23.7 °C |
| SMILES | ClC1=CC(Br)=CC=C1CN2CCCC2 |
| Synonyms | 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8